[(2,4,6-Trimethylphenyl)sulfonyl]indoline
Overview
Description
[(2,4,6-Trimethylphenyl)sulfonyl]indoline is an organic compound that belongs to the class of sulfonyl indoline derivatives. This compound is characterized by the presence of a sulfonyl group attached to an indoline ring, which is further substituted with a 2,4,6-trimethylphenyl group. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
1-(Mesitylsulfonyl)indoline is a derivative of indoline, a heterocyclic compound that plays a significant role in medicinal chemistry . Indoline derivatives have been found to exhibit binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B), which are involved in neuroprotective effects .
Mode of Action
Indoline derivatives have been shown to exert neuroprotective effects by interacting with nmda-glun2b receptors . These interactions can lead to significant protective effects against oxidative stress-induced cell death .
Biochemical Pathways
Indole and its derivatives, including 1-(Mesitylsulfonyl)indoline, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The biochemical pathways affected by these compounds involve various biological receptors and enzymes . .
Pharmacokinetics
Indoline structures are known to interact with the amino acid residues of proteins, which can influence their pharmacokinetic properties . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds, increasing their water solubility and decreasing their lipid solubility .
Result of Action
Indoline derivatives have been shown to exhibit a variety of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects . Specifically, some indoline derivatives have been found to significantly elevate the cell survival rate in oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage .
Action Environment
The action of 1-(Mesitylsulfonyl)indoline, like other indoline derivatives, can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature can affect the stability and efficacy of these compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4,6-Trimethylphenyl)sulfonyl]indoline typically involves the reaction of indoline with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Indoline+2,4,6-Trimethylbenzenesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2,4,6-Trimethylphenyl)sulfonyl]indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted indoline derivatives depending on the electrophile used.
Scientific Research Applications
[(2,4,6-Trimethylphenyl)sulfonyl]indoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- [(2,4,6-Trimethylphenyl)sulfonyl]pyrrole
- [(2,4,6-Trimethylphenyl)sulfonyl]benzene
- [(2,4,6-Trimethylphenyl)sulfonyl]thiophene
Uniqueness
[(2,4,6-Trimethylphenyl)sulfonyl]indoline is unique due to the presence of the indoline ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can lead to different reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,4,6-trimethylphenyl)sulfonyl-2,3-dihydroindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-12-10-13(2)17(14(3)11-12)21(19,20)18-9-8-15-6-4-5-7-16(15)18/h4-7,10-11H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGNIJOTWKGGJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC3=CC=CC=C32)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49642135 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details
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